molecular formula C15H23NO3 B2747469 tert-butyl N-(2-benzyl-1-hydroxypropan-2-yl)carbamate CAS No. 853303-79-4

tert-butyl N-(2-benzyl-1-hydroxypropan-2-yl)carbamate

Cat. No.: B2747469
CAS No.: 853303-79-4
M. Wt: 265.353
InChI Key: WQPLCPRUYWQWHO-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-benzyl-1-hydroxypropan-2-yl)carbamate ( 853303-79-4) is a carbamate-protected amino alcohol derivative of significant value in organic synthesis and pharmaceutical research . Its molecular formula is C15H23NO3, with a molecular weight of 265.35 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and a propan-2-yl chain with a benzyl substituent, making it a versatile chiral building block . The Boc group is widely used to protect amines due to its stability under basic and nucleophilic conditions and its susceptibility to clean removal under mild acidic conditions, facilitating multi-step synthetic sequences . This compound is primarily employed as a key synthetic intermediate in the research and development of active pharmaceutical ingredients (APIs) and other complex molecules . Its structure, containing both protected amine and alcohol functional groups, allows for further selective transformations, such as oxidation of the alcohol or nucleophilic substitution, to generate a diverse array of advanced intermediates . For instance, structurally analogous Boc-protected amino alcohols are critical intermediates in synthetic pathways for compounds like lacosamide, an API used in the management of epilepsy . Researchers utilize this compound to construct specific molecular architectures with controlled stereochemistry, which is crucial for developing compounds with targeted biological activity. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl N-(1-hydroxy-2-methyl-3-phenylpropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-14(2,3)19-13(18)16-15(4,11-17)10-12-8-6-5-7-9-12/h5-9,17H,10-11H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPLCPRUYWQWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-benzyl-1-hydroxypropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-benzyl-1-hydroxypropan-2-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(2-benzyl-1-hydroxypropan-2-yl)carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted carbamates

Mechanism of Action

The mechanism of action of tert-butyl N-(2-benzyl-1-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The hydrolysis of the carbamate group can release active intermediates that exert biological effects. The molecular pathways involved include enzyme inhibition and modulation of metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl N-(2-benzyl-1-hydroxypropan-2-yl)carbamate with structurally related carbamates from the evidence, focusing on substituents, stereochemistry, and functional groups:

Compound Name Key Structural Features CAS Number Relevance
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate Cyclopentyl ring with hydroxyl group (cis stereochemistry) 1290191-64-8 Enhanced rigidity due to cyclic structure; potential for hydrogen bonding
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate Bicyclic aziridine fused with cyclohexane 880545-32-4 Increased steric hindrance; applications in strained amine synthesis
tert-butyl allyl(2-methylallyl)carbamate Allyl and 2-methylallyl substituents 74332-85-7 Unsaturated bonds enable click chemistry or polymerization reactions
tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate Sulfur-containing propargyl group 1698773-22-6 Thioether and alkyne functionalities for selective conjugation

Key Findings:

Steric and Conformational Differences :

  • The target compound’s branched 2-benzyl-1-hydroxypropan-2-yl chain introduces greater steric bulk compared to the cyclopentyl or bicyclic analogs (e.g., 1290191-64-8, 880545-32-4). This may reduce reactivity in nucleophilic substitutions but improve stability in acidic conditions due to the Boc group .
  • In contrast, allyl-substituted carbamates (74332-85-7) exhibit higher conformational flexibility, favoring reactions like Michael additions .

Functional Group Diversity: The hydroxyl group in the target compound enables hydrogen bonding, similar to PharmaBlock’s hydroxycyclopentyl derivatives (1290191-64-8). Sulfur-containing analogs (1698773-22-6) offer unique reactivity for thiol-alkyne coupling, a feature absent in the target compound .

Synthetic Applications :

  • PharmaBlock’s bicyclic carbamates (e.g., 880545-32-4) are used as chiral auxiliaries in asymmetric synthesis, whereas the target compound’s benzyl group may facilitate aromatic interactions in catalyst design .

Stability and Solubility: The Boc group in all compounds ensures stability during deprotection steps. However, the hydroxyl group in the target compound may reduce solubility in nonpolar solvents compared to azabicyclo derivatives (e.g., 880545-32-4) .

Limitations:

Biological Activity

Tert-butyl N-(2-benzyl-1-hydroxypropan-2-yl)carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound serves as a versatile intermediate in organic synthesis and has applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C15H23NO2
  • Molecular Weight : 281.35 g/mol
  • CAS Number : 79069-15-1

The biological activity of this compound can be attributed to its interaction with various biological targets:

Target Proteins

  • Voltage-Gated Sodium Channels : Similar compounds have been shown to enhance the slow inactivation of these channels, which are crucial in neuronal signaling.
  • Collapse Response Mediator Protein 2 (CRMP-2) : This protein is involved in neuronal differentiation and signaling pathways, and the compound may modulate its activity.

Mode of Action

Carbamates like this compound can undergo hydrolysis and other chemical transformations, leading to the formation of biologically active derivatives. They can also participate in intramolecular cyclization reactions, producing cyclic hydroxamic acids that may exhibit enhanced biological properties.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound's lipophilicity suggests good membrane permeability.
  • Metabolism : It may be metabolized via enzymatic hydrolysis or oxidation, influencing its bioavailability and efficacy.
  • Excretion : The compound likely undergoes renal excretion after metabolic conversion.

Antimicrobial Activity

Recent studies have evaluated the antibacterial properties of related carbamate derivatives. For instance, a study synthesized various tert-butyl carbamate derivatives and assessed their activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that some derivatives exhibited significant antibacterial effects with low toxicity profiles .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
tert-butyl N-(2-benzyl...)E. coli8 µg/mL

Antiparasitic Activity

In vitro studies have shown that certain derivatives of this compound possess antiplasmodial activity against Plasmodium falciparum strains. Compounds were tested for their ability to inhibit parasite growth, revealing promising results in the nanomolar range .

Case Study 1: Antibacterial Evaluation

A series of experiments were conducted to evaluate the antibacterial efficacy of this compound derivatives against clinical isolates. The microdilution method was employed to determine MIC values, demonstrating that modifications in the benzyl group significantly influenced antibacterial potency.

Case Study 2: Antiparasitic Screening

Another investigation focused on the antiplasmodial activity of synthesized compounds derived from this carbamate. The study revealed that specific structural modifications led to enhanced activity against resistant strains of P. falciparum, highlighting the potential for developing new antimalarial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-(2-benzyl-1-hydroxypropan-2-yl)carbamate, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves a multi-step sequence:

  • Step 1 : Protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions (e.g., NaHCO₃) .
  • Step 2 : Benzylation via nucleophilic substitution or reductive amination, optimized using catalysts like Pd/C or NaBH₃CN .
  • Yield Optimization : Control reaction temperature (0–25°C), use anhydrous solvents (THF, DCM), and monitor progress via TLC or HPLC. Impurities such as unreacted intermediates are minimized by column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., δ 1.4 ppm for tert-butyl protons, δ 4.5–5.0 ppm for benzyl protons). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 308.2) and detects fragmentation patterns .
  • IR : Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~3400 cm⁻¹ (hydroxyl O-H) confirm functional groups .

Q. What are common impurities formed during the synthesis of this compound, and how can they be identified and mitigated?

  • Methodological Answer :

  • By-products : Incomplete Boc protection (free amine at δ 2.8–3.2 ppm in ¹H NMR) or over-benzylation (multiple benzyl signals).
  • Mitigation : Use excess Boc anhydride (1.5 equiv) and monitor reaction time. Reverse-phase HPLC with UV detection (λ = 254 nm) identifies impurities .

Advanced Research Questions

Q. How can X-ray crystallography challenges, such as poor crystal quality or twinning, be addressed when determining the structure of this compound?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation in solvent mixtures (e.g., hexane/EtOAc) at 4°C. Additive screening (e.g., DMSO) improves crystal morphology .
  • Data Collection : Employ synchrotron radiation for weak diffractors. SHELXL (for refinement) and ORTEP-3 (for visualization) resolve twinning via twin-law refinement .

Q. What strategies are employed to resolve discrepancies between spectroscopic data and computational modeling predictions?

  • Methodological Answer :

  • DFT Calculations : Compare experimental NMR shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set). Discrepancies in coupling constants (e.g., J = 8–10 Hz vs. predicted 6 Hz) suggest conformational flexibility .
  • Docking Studies : Use AutoDock Vina to predict binding modes with enzymes, cross-validated by NOE-restrained MD simulations .

Q. How does the stereochemical environment influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric Effects : The tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, favoring SN2 pathways at the benzyl site. Kinetic studies (e.g., Eyring plots) quantify activation parameters .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, increasing reaction rates (monitored via ¹H NMR kinetics) .

Q. What advanced computational methods are utilized to predict interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein binding using GROMACS (force field: CHARMM36). Trajectory analysis identifies key residues (e.g., Ser195 in hydrolases) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity (IC₅₀) against proteases .

Q. How can conflicting data from NMR and XRD be reconciled during structural elucidation?

  • Methodological Answer :

  • Dynamic Effects : NMR captures solution-state conformers, while XRD shows solid-state packing. Compare NOE restraints with XRD torsion angles to identify dominant conformers .
  • Refinement : Use SHELXL’s restraints (DFIX, SIMU) to harmonize bond lengths/angles between datasets .

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